molecular formula C12H20N4O2 B13128547 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51235-98-4

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13128547
CAS No.: 51235-98-4
M. Wt: 252.31 g/mol
InChI Key: OWDLSDUMEOWPLE-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a triazinedione derivative characterized by a cyclohexyl group at position 3, an ethyl group at position 1, and a methylamino substituent at position 5. Triazinediones are heterocyclic compounds with a six-membered ring containing three nitrogen atoms and two ketone oxygen atoms. These compounds are of interest in agrochemical and pharmaceutical research due to their structural versatility and bioactivity .

Properties

CAS No.

51235-98-4

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C12H20N4O2/c1-3-15-10(13-2)14-11(17)16(12(15)18)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3,(H,13,14,17)

InChI Key

OWDLSDUMEOWPLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=O)N(C1=O)C2CCCCC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the condensation of appropriate amines with aldehydes or ketones. One common method is the reaction of cyclohexylamine, ethylamine, and methylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazinediones vary primarily in their substituents, which influence their physical properties, reactivity, and biological activity. Key structural analogs include:

Compound Name Substituents (Positions 1, 3, 6) Key Applications/Notes References
Target Compound 1-Ethyl, 3-Cyclohexyl, 6-Methylamino Not explicitly stated; likely agrochemical/pharmaceutical
Hexazinone (IN-A3928) 1-Methyl, 3-Cyclohexyl, 6-Dimethylamino Herbicide; metabolizes to methylamino analog
3-Cyclohexyl-6-(methylamino)-1-methyl-... 1-Methyl, 3-Cyclohexyl, 6-Methylamino Metabolite of hexazinone; lower lipophilicity
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione 6-Chloro, 1H/3H tautomers Reactive intermediate; used in synthesis
1-Benzyl-3-(tert-butyl)-6-(ethylthio)-... 1-Benzyl, 3-tert-Butyl, 6-Ethylthio Non-covalent protease inhibitor precursor
6-(Meta-Tolyloxy)-1-(2,4,5-trifluorobenzyl)-... 1-Trifluorobenzyl, 3-Unsubstituted, 6-Tolyloxy Pharmaceutical intermediate (melting point: 128°C)

Key Structural Differences:

  • Position 6: Methylamino vs. dimethylamino (hexazinone) affects electron density and hydrogen-bonding capacity. Methylamino is less lipophilic, which could reduce soil persistence but enhance water solubility .
  • Position 3: Cyclohexyl groups enhance hydrophobicity, favoring membrane penetration in agrochemicals .

Physicochemical Properties

Property Target Compound (Inferred) Hexazinone 6-Chloro-triazinedione Compound 30
Molecular Weight ~265 g/mol 252.3 g/mol 147.5 g/mol 469.4 g/mol
Melting Point Not reported 115–117°C Not reported 128°C
Solubility Moderate in organic solvents Low water solubility High reactivity in polar solvents Soluble in DMA, methanol
Stability Likely stable under ambient conditions Degrades to methylamino metabolite Hydrolytically sensitive Stable during purification

Notes:

  • The ethyl group may increase solubility in non-polar solvents compared to methyl.
  • Chloro-substituted analogs (e.g., ) are more reactive, serving as intermediates for further functionalization.

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